![molecular formula C10H7F3N2 B6305775 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole CAS No. 35715-68-5](/img/structure/B6305775.png)
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
Overview
Description
“1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a trifluoromethyl group attached to the phenyl ring . This group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of “1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole” is characterized by the presence of a pyrazole ring and a trifluoromethyl group attached to the phenyl ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 1-[3-(Trifluoromethyl)phenyl]pyrazole, have gained prominence in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases. Some studies focus on their anti-inflammatory, antitumor, or antimicrobial properties .
Agrochemistry
The agrochemical industry investigates pyrazoles as active ingredients in pesticides and herbicides. These compounds can selectively target pests or weeds, contributing to crop protection and yield enhancement. 1-[3-(Trifluoromethyl)phenyl]pyrazole may play a role in this context .
Coordination Chemistry
Pyrazoles serve as ligands in coordination complexes. Researchers study their ability to form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. 1-[3-(Trifluoromethyl)phenyl]pyrazole could be a valuable ligand in such systems .
Organometallic Chemistry
Organometallic compounds containing pyrazole ligands exhibit intriguing reactivity. Researchers explore their use in catalytic reactions, such as C–C bond formation or cross-coupling reactions. 1-[3-(Trifluoromethyl)phenyl]pyrazole might participate in these organometallic processes .
Materials Science
Pyrazoles contribute to the development of functional materials. Researchers investigate their optical, electronic, and magnetic properties. These materials find applications in sensors, light-emitting devices, and molecular switches. 1-[3-(Trifluoromethyl)phenyl]pyrazole could be a building block for such materials .
Synthetic Chemistry
1-[3-(Trifluoromethyl)phenyl]pyrazole serves as a versatile intermediate in synthetic routes. Chemists use it to construct more complex molecules, such as heterocycles or fused ring systems. Its reactivity allows for diverse transformations, making it valuable in organic synthesis .
Mechanism of Action
Target of Action
1-[3-(Trifluoromethyl)phenyl]pyrazole, also known as 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole or 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole, is a member of the pyrazole family . Pyrazoles are known to exhibit a wide range of biological properties and are found in various therapeutic agents . .
Mode of Action
Phenylpyrazole insecticides, a class to which 1-[3-(Trifluoromethyl)phenyl]pyrazole may belong, function by blocking glutamate-activated chloride channels in insects . This action disrupts the normal functioning of the nervous system in insects, leading to their death . .
Biochemical Pathways
Pyrazoles, including 1-[3-(Trifluoromethyl)phenyl]pyrazole, are known to interact with various biochemical pathways due to their broad range of pharmacological properties . They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation . .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVWLRVIUZBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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